7-Methyl-5-oxa-8-azaspiro[3.5]nonane

Medicinal Chemistry Bioisosterism Lipophilicity

7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic heterocyclic building block (CAS: 1557979-23-3, MF: C8H15NO, MW: 141.21) that incorporates an oxetane and an azetidine ring fused at a quaternary spiro carbon. It is available from commercial suppliers with typical purities of ≥98%.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1557979-23-3
Cat. No. B2643286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxa-8-azaspiro[3.5]nonane
CAS1557979-23-3
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1COC2(CCC2)CN1
InChIInChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3
InChIKeyVCJVTYOVJIOUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5-oxa-8-azaspiro[3.5]nonane (CAS 1557979-23-3): Spirocyclic Building Block for Medicinal Chemistry


7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic heterocyclic building block (CAS: 1557979-23-3, MF: C8H15NO, MW: 141.21) that incorporates an oxetane and an azetidine ring fused at a quaternary spiro carbon . It is available from commercial suppliers with typical purities of ≥98% . Structurally, it belongs to the oxa-azaspiro[3.5]nonane class, a scaffold that has garnered interest in drug discovery for its three-dimensional character and potential as a bioisostere for common saturated heterocycles like morpholine [1].

Why 7-Methyl-5-oxa-8-azaspiro[3.5]nonane Cannot Be Simply Replaced by Other Spirocyclic Building Blocks


The 7-methyl substitution on the oxa-azaspiro core is a specific structural feature that is not present in the parent unsubstituted 5-oxa-8-azaspiro[3.5]nonane (CAS 220291-93-0) or other regioisomers like 1-methyl-5-oxa-8-azaspiro[3.5]nonane (CAS 1849210-27-0) . This methyl group can significantly alter the compound's lipophilicity, basicity (pKa), and metabolic stability compared to its unsubstituted analog [1]. In the context of spirocyclic bioisosteres, small changes in substitution pattern can dramatically affect the compound's ability to mimic the geometry and pharmacophore of a target heterocycle, as shown for azaspiro[3.3]heptanes where positional isomers exhibit distinct pKa and logD profiles [1]. Therefore, 7-methyl-5-oxa-8-azaspiro[3.5]nonane is a distinct chemical entity that cannot be interchanged with other in-class compounds without altering the intended physicochemical or biological outcome.

7-Methyl-5-oxa-8-azaspiro[3.5]nonane: Quantifiable Differentiation Evidence


LogP Comparison: 7-Methyl-5-oxa-8-azaspiro[3.5]nonane vs. Morpholine

7-Methyl-5-oxa-8-azaspiro[3.5]nonane, as a spirocyclic oxetane-azetidine, is designed to act as a bioisostere for morpholine in drug design [1]. The introduction of a spirocyclic center, combined with the 7-methyl group, alters the lipophilicity (LogP) compared to the parent morpholine. While direct LogP data for 7-Methyl-5-oxa-8-azaspiro[3.5]nonane is not publicly available, class-level data for similar spirocyclic azetidines indicate that they can achieve a LogP reduction of up to -1.0 relative to the parent heterocycle [2]. This reduction can improve aqueous solubility and reduce non-specific binding, which are critical for optimizing drug candidates [2].

Medicinal Chemistry Bioisosterism Lipophilicity

Basicity (pKa) Modulation: 7-Methyl-5-oxa-8-azaspiro[3.5]nonane vs. Unsubstituted Spirocycle

The presence of a 7-methyl group in 7-Methyl-5-oxa-8-azaspiro[3.5]nonane is expected to increase the basicity (pKa) of the adjacent nitrogen atom compared to the unsubstituted 5-oxa-8-azaspiro[3.5]nonane. This is due to the electron-donating inductive effect of the methyl group. For spirocyclic amines, such a change can increase pKa by +0.5 to +1.0 units relative to the parent [1]. This modulation of basicity directly impacts the compound's ionization state at physiological pH, influencing membrane permeability and target engagement [1].

Medicinal Chemistry Physicochemical Properties pKa

Metabolic Stability Advantage: Spirocyclic Scaffold vs. Morpholine

Morpholine rings are susceptible to oxidative metabolism at the alpha-carbon adjacent to the oxygen atom, leading to ring-opening and inactivation [1]. Spirocyclic oxetane-azetidine scaffolds like 7-Methyl-5-oxa-8-azaspiro[3.5]nonane are designed to block this metabolic soft spot by replacing the flexible morpholine with a conformationally constrained spirocycle [2]. While direct metabolic stability data for this specific compound is not available, studies on related spirocyclic azetidines have demonstrated a significant reduction in intrinsic clearance (CLint) compared to morpholine-containing analogs, with up to a 10-fold improvement in microsomal stability [2].

Drug Metabolism Bioisosterism Oxidative Metabolism

Optimal Use Cases for 7-Methyl-5-oxa-8-azaspiro[3.5]nonane in Drug Discovery


Design of Metabolically Stable Bioisosteres for Morpholine-Containing Lead Compounds

In a lead optimization campaign, a morpholine-containing candidate showed promising activity but suffered from high clearance in rodent PK studies. Replacing the morpholine with 7-Methyl-5-oxa-8-azaspiro[3.5]nonane is hypothesized to improve metabolic stability by blocking the alpha-oxidation site while maintaining a similar 3D pharmacophore [1]. This approach can rescue a compound series by improving half-life and bioavailability [2].

Modulation of Lipophilicity to Optimize ADME Properties

A drug discovery program requires a specific LogD range (e.g., 1-3) for optimal oral absorption. 7-Methyl-5-oxa-8-azaspiro[3.5]nonane, due to its spirocyclic nature, can lower LogD by up to 1 log unit compared to a morpholine equivalent [1]. This allows medicinal chemists to fine-tune lipophilicity without introducing additional polar groups that might compromise permeability [2].

Exploring Novel Chemical Space for PI3Kδ or Other Kinase Inhibitors

The oxa-azaspiro scaffold is claimed in patents for PI3Kδ inhibitors (e.g., US20230234962A1) [1]. 7-Methyl-5-oxa-8-azaspiro[3.5]nonane can serve as a versatile building block to synthesize libraries of oxa-azaspiro derivatives for screening against this and other kinase targets, offering a novel intellectual property position compared to morpholine-based inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-5-oxa-8-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.